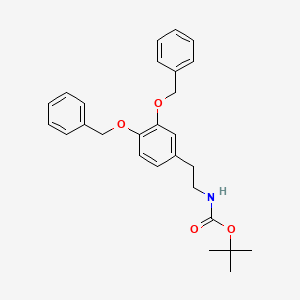
N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is often used in organic synthesis, particularly in the protection of amine groups to prevent unwanted reactions during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine typically involves the reaction of 3,4-dibenzyloxyphenylethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or water .
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but are optimized for larger scale synthesis. This may include the use of continuous flow reactors to improve reaction efficiency and yield. The reaction is typically conducted at ambient temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP
Major Products Formed
The major product formed from the deprotection of this compound is 3,4-dibenzyloxyphenylethylamine, along with by-products such as carbon dioxide and tert-butyl alcohol .
Applications De Recherche Scientifique
N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The Boc protecting group allows for selective reactions to occur on other functional groups without interference from the amine group .
In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs, where the Boc group protects the amine functionality during peptide bond formation. In organic synthesis, it is used to prepare complex molecules by protecting the amine group during multi-step reactions .
Mécanisme D'action
The primary mechanism of action for N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butoxycarbonyl-3,4-dimethoxyphenylethylamine
- N-tert-butoxycarbonyl-3,4-dihydroxyphenylethylamine
- N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylmethylamine
Uniqueness
N-tert-butoxycarbonyl-3,4-dibenzyloxyphenylethylamine is unique due to the presence of two benzyloxy groups on the phenyl ring, which can influence its reactivity and solubility. This makes it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of the amine group are required .
Propriétés
Formule moléculaire |
C27H31NO4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C27H31NO4/c1-27(2,3)32-26(29)28-17-16-21-14-15-24(30-19-22-10-6-4-7-11-22)25(18-21)31-20-23-12-8-5-9-13-23/h4-15,18H,16-17,19-20H2,1-3H3,(H,28,29) |
Clé InChI |
PVALJZQCCRGZEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


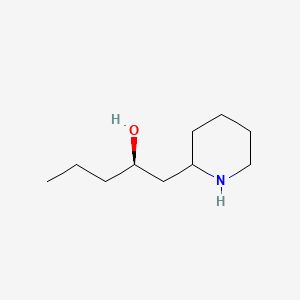

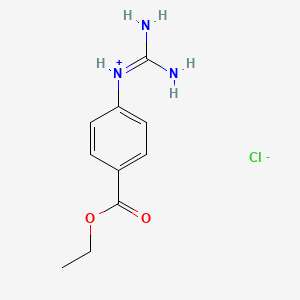
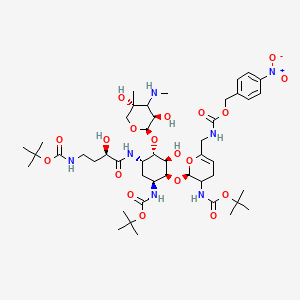

![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
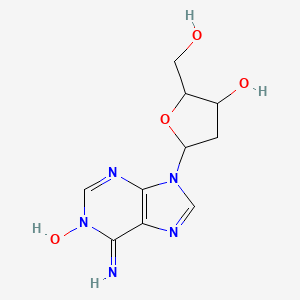
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
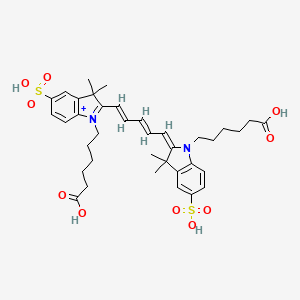
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
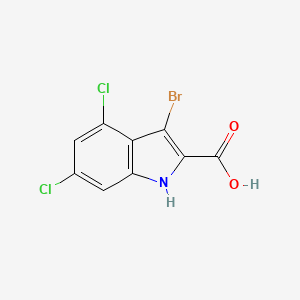
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)

